Anti-Tubercular Potency Compared to C15 Analog
In a direct head-to-head comparison within the same study, 5-(8Z-heptadecenyl)resorcinol (C17:1) exhibited 2.3-fold greater anti-tubercular potency than its C15 analog 5-(8Z-pentadecenyl)resorcinol (C15:1) against Mycobacterium tuberculosis H37RV in the MABA assay [1]. This quantitative difference demonstrates that alkyl chain length is a critical potency determinant within the monounsaturated 5-alkylresorcinol series.
| Evidence Dimension | Anti-tubercular activity (MIC) |
|---|---|
| Target Compound Data | 34.4 μM (MABA assay); 91.7 μM (LORA assay) |
| Comparator Or Baseline | 5-(8Z-pentadecenyl)resorcinol: 79.2 μM (MABA); 168.3 μM (LORA) |
| Quantified Difference | 2.3-fold lower MIC (higher potency) for target compound in MABA; 1.8-fold lower MIC in LORA |
| Conditions | Mycobacterium tuberculosis H37RV; MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay) |
Why This Matters
Procurement of the C17 analog rather than the C15 analog is essential for achieving the ~2-fold higher antimycobacterial potency reported in primary literature, critical for dose-response studies and hit validation campaigns.
- [1] Guan YF, Song X, Qiu MH, Luo SH, Wang BJ, Nguyen Van Hung, Cuong NM, Soejarto DD, Fong HH, Franzblau SG, Li SH, He ZD, Zhang HJ. Bioassay-Guided Isolation and Structural Modification of the Anti-TB Resorcinols from Ardisia gigantifolia. Chem Biol Drug Des. 2016 Aug;88(2):293-301. DOI: 10.1111/cbdd.12758 View Source
